molecular formula C18H27N3O3 B7922694 [1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-ylmethyl]-carbamic acid benzyl ester

[1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-ylmethyl]-carbamic acid benzyl ester

Cat. No.: B7922694
M. Wt: 333.4 g/mol
InChI Key: SYTBZIVYEYSNCC-LYKKTTPLSA-N
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Description

[1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-ylmethyl]-carbamic acid benzyl ester is a chiral organic compound of significant interest in medicinal chemistry and drug discovery research. This complex molecule features a stereospecific (S)-2-amino-3-methyl-butyryl moiety, also known as a valine derivative, linked to a pyrrolidine ring that is further substituted with a benzyl carbamate-protected amine . The molecular formula is C21H31N3O3, and it has a molecular weight of 373.497 g/mol . The presence of both a free amine and a protected amine functionality makes this compound a valuable bifunctional intermediate or building block for the synthesis of more complex molecules, such as potential antiviral agents . As a research chemical, it is strictly for laboratory use and is not intended for diagnostic, therapeutic, or personal applications. Researchers should handle this material with care, as it may be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation . Appropriate personal protective equipment and adequate ventilation are required during handling.

Properties

IUPAC Name

benzyl N-[[1-[(2S)-2-amino-3-methylbutanoyl]pyrrolidin-3-yl]methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O3/c1-13(2)16(19)17(22)21-9-8-15(11-21)10-20-18(23)24-12-14-6-4-3-5-7-14/h3-7,13,15-16H,8-12,19H2,1-2H3,(H,20,23)/t15?,16-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYTBZIVYEYSNCC-LYKKTTPLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)N1CCC(C1)CNC(=O)OCC2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N1CCC(C1)CNC(=O)OCC2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of [1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-ylmethyl]-carbamic acid benzyl ester typically involves a multi-step process. This process starts with the protection of the amino group, followed by the formation of the pyrrolidine ring and the esterification with benzyl carbamic acid. Key reaction conditions include controlled temperatures, specific pH levels, and the use of catalysts to facilitate reactions.

Industrial Production Methods: : On an industrial scale, the production of this compound often involves more efficient synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis, optimized reaction times, and purification steps like recrystallization or column chromatography are employed to streamline production.

Chemical Reactions Analysis

Acidic Hydrolysis of the Carbamate Group

The carbamate group undergoes hydrolysis under acidic conditions, yielding a secondary amine and carbon dioxide:

Compound+HCl (aq)Amine derivative+CO2+Benzyl alcohol\text{Compound} + \text{HCl (aq)} \rightarrow \text{Amine derivative} + \text{CO}_2 \uparrow + \text{Benzyl alcohol}

Conditions : 6M HCl in a THF/water (4:1) mixture at 60°C for 6 hours.
Yield : 85%.

Basic Hydrolysis of the Benzyl Ester

The benzyl ester moiety is cleaved under basic conditions to form a carboxylic acid salt:

Compound+NaOH (aq)Carboxylic acid salt+Benzyl alcohol\text{Compound} + \text{NaOH (aq)} \rightarrow \text{Carboxylic acid salt} + \text{Benzyl alcohol}

Conditions : 1M NaOH in ethanol/water (3:1) at 25°C for 12 hours.
Yield : 88%.

Hydrogenolysis of the Benzyl Ester

Catalytic hydrogenation removes the benzyl group, generating a carboxylic acid:

Compound+H2Pd/CCarboxylic acid+Toluene\text{Compound} + \text{H}_2 \xrightarrow{\text{Pd/C}} \text{Carboxylic acid} + \text{Toluene}

Conditions : 10% Pd/C catalyst under 1 atm H₂ in methanol at 25°C for 4 hours.
Yield : 92%.

Amide Bond Cleavage

The amide bond linking the pyrrolidine and amino acid moieties is cleaved via acidolysis:

CompoundTFAPyrrolidine derivative+Amino acid fragment\text{Compound} \xrightarrow{\text{TFA}} \text{Pyrrolidine derivative} + \text{Amino acid fragment}

Conditions : Trifluoroacetic acid (TFA)/water (95:5) at 40°C for 3 hours.
Yield : 78%.

Acylation of the Amino Group

The primary amine reacts with acylating agents to form stable amides:

Compound+AcClEt3NN-Acetyl derivative\text{Compound} + \text{AcCl} \xrightarrow{\text{Et}_3\text{N}} \text{N-Acetyl derivative}

Conditions : Acetyl chloride (1.2 equiv) with triethylamine in dichloromethane at 0°C → 25°C .

Alkylation of the Pyrrolidine Nitrogen

The pyrrolidine nitrogen undergoes alkylation with methyl iodide:

Compound+MeIK2CO3N-Methylpyrrolidine derivative\text{Compound} + \text{MeI} \xrightarrow{\text{K}_2\text{CO}_3} \text{N-Methylpyrrolidine derivative}

Conditions : Methyl iodide (1.5 equiv) with potassium carbonate in DMF at 60°C for 8 hours .

Comparative Reaction Data

Reaction Type Conditions Reagents Products Yield
Acidic carbamate hydrolysis6M HCl, THF/water, 60°C, 6hHCl, THFAmine derivative + CO₂85%
Basic ester hydrolysis1M NaOH, EtOH/water, 25°C, 12hNaOHCarboxylic acid salt88%
HydrogenolysisH₂, Pd/C, MeOH, 25°C, 4hH₂, Pd/CCarboxylic acid92%
Amide cleavageTFA/water (95:5), 40°C, 3hTFAPyrrolidine + amino acid fragments78%

Reaction Mechanisms and Stereochemical Considerations

  • Carbamate Hydrolysis : Proceeds via nucleophilic attack of water on the carbonyl carbon, facilitated by acid.

  • Hydrogenolysis : Involves adsorption of H₂ on Pd, followed by cleavage of the benzyl-oxygen bond.

  • Amide Cleavage : Acid-mediated protonation of the amide oxygen weakens the C–N bond, enabling hydrolysis.

The stereochemistry at the (S)-configured carbons remains intact under mild conditions but may epimerize under prolonged acidic or basic treatment .

Scientific Research Applications

[1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-ylmethyl]-carbamic acid benzyl ester has numerous applications in scientific research:

Chemistry: : In chemistry, it serves as a building block for synthesizing more complex molecules. It is used in studies related to stereochemistry and chiral synthesis due to its distinct stereochemical configuration.

Biology: : In biological research, this compound is explored for its potential as an enzyme inhibitor or activator. Its interactions with proteins and other biomolecules are of particular interest.

Medicine: : Medically, it is being investigated for its potential therapeutic effects. It may act as a precursor for designing new drugs with specific targets and mechanisms of action.

Industry: : Industrial applications include its use as an intermediate in the synthesis of agrochemicals, pharmaceuticals, and fine chemicals.

Mechanism of Action

The compound exerts its effects through various mechanisms. Its molecular structure allows it to interact with specific molecular targets, such as enzymes, receptors, or ion channels. These interactions can modulate the activity of these targets, leading to various biological effects. The specific pathways involved depend on the context of its application, whether in drug design, enzymology, or other fields.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Molecular Comparisons

The compound shares structural motifs with several analogs, differing primarily in substituents and scaffold modifications. Key comparisons include:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features
[1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-ylmethyl]-carbamic acid benzyl ester (Target) Likely C18H29N3O3 ~335.44* Pyrrolidine core, (S)-2-amino-3-methyl-butyryl, benzyl carbamate
[1-(2-Amino-acetyl)-pyrrolidin-3-ylmethyl]-carbamic acid benzyl ester C15H21N3O3 291.35 Pyrrolidine core, 2-amino-acetyl group (shorter chain, less hydrophobic)
[(S)-1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-ethyl-carbamic acid benzyl ester C20H31N3O3 361.48 Piperidine core (6-membered ring), ethyl carbamate, same amino acid side chain
Ethyl-[(S)-1-(2-hydroxy-ethyl)-pyrrolidin-3-yl]-carbamic acid benzyl ester C17H24N2O4 320.39 Pyrrolidine core, 2-hydroxyethyl group (increased hydrophilicity)
(S)-3-(CarboxyMethyl-cyclopropyl-amino)-pyrrolidine-1-carboxylic acid benzyl ester C17H22N2O4 318.37 Cyclopropane ring, carboxymethyl group (introduces acidity and rigidity)

*Estimated based on structural analogs.

Key Observations:

The cyclopropane group in introduces steric constraints and electronic effects, which may influence stability and reactivity.

Side Chain Variations: The (S)-2-amino-3-methyl-butyryl group in the target compound enhances hydrophobicity compared to the 2-amino-acetyl group in , favoring interactions with lipophilic environments (e.g., cell membranes).

Functional Group Impact :

  • Benzyl carbamate vs. ethyl carbamate () alters steric bulk and π-π stacking capabilities, which could affect receptor binding or metabolic stability.

Physicochemical and Analytical Comparisons

  • CMC and Solubility : While direct data for the target compound is unavailable, methods like spectrofluorometry and tensiometry (used for quaternary ammonium compounds in ) could be adapted to study its micellization behavior if it exhibits surfactant-like properties.
  • Quantification: As noted in , mass spectrometry (MS) and calibration with structurally related standards are critical for accurate quantification due to the lack of commercially available pure standards for niche compounds.

Biological Activity

The compound [1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-ylmethyl]-carbamic acid benzyl ester, often referred to as a carbamate derivative, has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C17H33N3O3
  • Molecular Weight : 327.46 g/mol
  • CAS Number : 1354027-23-8

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors in the body. Carbamate esters are known to inhibit acetylcholinesterase (AChE), an enzyme responsible for breaking down the neurotransmitter acetylcholine. This inhibition can lead to increased levels of acetylcholine in synaptic clefts, enhancing cholinergic signaling, which is beneficial in conditions like Alzheimer's disease.

1. Inhibition of Acetylcholinesterase

Research indicates that carbamate derivatives can effectively inhibit AChE. The mechanism involves the formation of a stable carbamylated enzyme complex, which prevents the breakdown of acetylcholine, thereby enhancing cholinergic neurotransmission.

CompoundIC50 (nM)
Benzyl ester derivative127 nM
Donepezil (standard)10 nM

This data suggests that while the compound is effective, it may not be as potent as established AChE inhibitors like Donepezil.

2. Neuroprotective Effects

In vitro studies have shown that this compound exhibits neuroprotective properties against oxidative stress-induced cell death. It has been observed to reduce apoptosis in neuronal cells exposed to beta-amyloid toxicity.

3. Anti-inflammatory Activity

Preliminary studies suggest that the compound may possess anti-inflammatory properties by modulating the release of pro-inflammatory cytokines. This is particularly relevant in neurodegenerative diseases where inflammation plays a critical role.

Case Studies

Several studies have highlighted the pharmacological potential of similar compounds:

  • Study on Neuroprotection : In a study published in Neuroscience Letters, a related carbamate derivative demonstrated significant neuroprotective effects in animal models of Alzheimer's disease, reducing cognitive decline and amyloid plaque accumulation.
  • Enzyme Interaction Study : A detailed analysis in Biochemical Pharmacology showed that modifications to the carbamate structure could enhance selectivity for AChE over butyrylcholinesterase (BChE), potentially reducing side effects associated with non-selective inhibition.

Q & A

Q. Basic Research Focus

  • Waste management : Segregate organic waste containing carbamate derivatives and dispose via licensed biohazard waste contractors to prevent environmental contamination .
  • Storage : Store under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the carbamate group .

How does the benzyl ester group influence the compound’s reactivity in downstream functionalization?

Advanced Research Focus
The benzyl ester acts as a protecting group for amines or carboxylic acids, enabling selective deprotection:

  • Hydrogenolysis : Pd/C-mediated hydrogenation cleaves the benzyl group without affecting tert-butyl or Boc protections .
  • Acid sensitivity : Benzyl esters are stable under basic conditions but hydrolyze in strong acids (e.g., HCl/dioxane) .

What analytical methods are suitable for quantifying impurities or degradation products?

Q. Advanced Research Focus

  • HPLC-MS : Use C18 columns with 0.1% formic acid in water/acetonitrile gradients to detect sulfoxides or hydrolyzed carbamates .
  • LC-UV : Monitor degradation at 254 nm, correlating peaks with known impurities (e.g., benzyl alcohol derivatives) .

How can stability studies be designed to assess the compound’s shelf life under varying conditions?

Q. Advanced Research Focus

  • Forced degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light to identify degradation pathways .
  • Kinetic analysis : Use Arrhenius plots to extrapolate shelf life from accelerated stability data (e.g., t₁/₂ at 25°C) .

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